2-Methyl-9,10-di(naphthalen-2-yl)anthracene

Solution-Processed OLEDs Spin-Coating Thin-Film Morphology

Choose MADN for solution-processed OLEDs. Its methyl substituent prevents crystallization seen in unsubstituted ADN, ensuring amorphous films and device viability. It offers balanced ambipolar transport for simplified, single-layer architectures and enhanced efficiency in heterojunction designs. Essential for R&D and pilot production of next-gen displays.

Molecular Formula C35H24
Molecular Weight 444.6
CAS No. 804560-00-7
Cat. No. B1662065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-9,10-di(naphthalen-2-yl)anthracene
CAS804560-00-7
Molecular FormulaC35H24
Molecular Weight444.6
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
InChIInChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3
InChIKeyHNWFFTUWRIGBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN, CAS 804560-00-7): Technical Baseline and Core OLED Host Specifications


2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) is an ambipolar blue fluorescent host material widely employed in organic light-emitting diodes (OLEDs). Classified as a polycyclic aromatic hydrocarbon, it possesses the molecular formula C35H24 and a molecular weight of approximately 444.6 g/mol [1]. The compound exhibits a melting point of 253–258 °C and a calculated density of 1.192 ± 0.06 g/cm³ . Its fundamental functional attributes include near-identical hole and electron mobilities [(2–3) × 10⁻⁷ cm²/V·s] [2] and an appropriate energy band gap (2.5/5.5 eV) for efficient anode–cathode junction formation [2].

Why MADN Cannot Be Replaced by Unsubstituted ADN or Other Anthracene Hosts Without Performance Loss


Generic substitution within the 9,10-di(naphthalen-2-yl)anthracene (ADN) family is not scientifically valid. The presence of the 2-methyl substituent in MADN fundamentally alters its thin-film morphology and solubility characteristics, leading to quantifiable differences in device efficiency, particularly under solution-processing conditions [1]. Unsubstituted ADN undergoes detrimental crystallization during spin-coating, resulting in complete device failure (no light emission), whereas MADN maintains an amorphous film morphology and retains measurable efficiency [1]. Furthermore, MADN exhibits balanced ambipolar charge transport, a property not uniformly present across all anthracene derivatives, which directly enables its use as a single-layer, multifunctional material [2]. These structural and morphological distinctions preclude simple interchangeability without compromising device performance.

Quantitative Performance Differentiation of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) vs. ADN, TBADN, and Alq₃


Solution-Processed OLED Efficiency: MADN Retains Functionality Where ADN Fails Completely

In a direct comparative study of ADN derivatives as hosts with DPAVBi dopant in spin-coated OLEDs, MADN achieved a current efficiency of 1.5–2.1 cd/A, whereas unsubstituted ADN exhibited zero light emission due to severe film crystallization [1]. The study further demonstrated that MADN and TBADN formed amorphous, smooth films under identical spin-coating conditions, while ADN developed crystalline domains that increased surface roughness and leakage current [1].

Solution-Processed OLEDs Spin-Coating Thin-Film Morphology

Vacuum-Deposited OLED Efficiency: MADN Matches TBADN and Outperforms ADN Derivatives in Standard Device Architecture

When fabricated via thermal vacuum deposition, OLED devices employing MADN as host with DPAVBi dopant achieved current efficiencies of 4.6–7.0 cd/A, comparable to TBADN and within the range reported for all ADN derivatives under identical deposition conditions [1]. In contrast, non-doped OLED devices based on novel ADN derivatives (e.g., OCADN) fabricated under similar conditions yielded significantly lower current efficiencies of only 2.25 cd/A [2].

Vacuum-Deposited OLEDs Host Material Current Efficiency

External Quantum Efficiency: MADN-Based Devices Achieve Up to 10.0% EQE in Simplified Architectures

OLED devices utilizing MADN doped with 3 wt% DSA-Ph as a combined hole-transport and emissive layer achieved a maximum external quantum efficiency (EQE) of 10.0% [1]. This represents a 38.9% relative improvement (absolute gain of 5.3 percentage points) over a counterpart device employing a conventional NPB hole-transport layer in conjunction with MADN [1]. For comparison, an optimized MADN:PFVtPh blue OLED device achieved a maximum EQE of 5.84% [2].

External Quantum Efficiency Blue OLED Device Simplification

Power Efficiency: MADN Heterojunction Devices Outperform Mixed-Host Controls by 5×

A blue OLED employing MADN as host with DSA-Ph dopant in a combined heterojunction (HJ) and mixed-host (MH) architecture achieved a peak power efficiency of 5.0 lm/W [1]. This value represents a 5× improvement over the MH control device (1.1 lm/W) and a 56% improvement over the HJ control device (3.2 lm/W) [1]. In an optimized MADN:PFVtPh device, a maximum power efficiency of 7.57 lm/W was reported [2].

Power Efficiency Heterojunction OLED Mixed-Host Structure

Electron Transport Layer Compatibility: MADN (m-ADN) Requires Specific Alkali Metal Carboxylates for High Efficiency

When employed as an electron transport layer (ETL), m-ADN (MADN) exhibits distinct electron injection requirements compared to Alq₃. In C-545T doped OLEDs, devices with m-ADN as ETL achieved high luminous efficiency (up to 20 cd/A) only when paired with (CH₃)₃CCOORb or (CH₃)₃CCOOCs as the electron injection layer (EIL) [1]. In contrast, Alq₃-based ETL devices achieved similarly high efficiencies (up to 20 cd/A) with all tested alkali metal pivalates (Li, Na, K, Rb, Cs) [1]. Furthermore, m-ADN ETL devices using Cs₂CO₃ or CsF as EIL exhibited poor air stability and significantly reduced luminous efficiency [1].

Electron Transport Layer Electron Injection Alkali Metal Carboxylates

Optimal Deployment Scenarios for 2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) Based on Quantitative Evidence


Solution-Processed Blue OLED Fabrication for Flexible Displays and Lighting

MADN is the preferred host material for solution-processed (e.g., spin-coated or inkjet-printed) blue OLEDs. Quantitative evidence demonstrates that unsubstituted ADN fails entirely under these conditions (zero light emission due to crystallization), whereas MADN retains a current efficiency of 1.5–2.1 cd/A and forms smooth, amorphous films [1]. This functional viability makes MADN essential for cost-effective, large-area OLED manufacturing where vacuum deposition is impractical.

Simplified Single-Layer or Reduced-Layer OLED Architectures

MADN's balanced ambipolar charge transport enables the fabrication of highly simplified OLEDs where it serves simultaneously as hole-transport layer, host, and electron-transport layer. Devices utilizing a single [MADN:DSA-Ph] layer achieve an EQE of 10.0% [1], a value that approaches the theoretical limit for fluorescent blue emitters. This multifunctionality reduces material inventory and fabrication steps, directly lowering production costs and complexity.

High-Power-Efficiency Blue OLEDs via Heterojunction/Mixed-Host Integration

MADN is optimally deployed in advanced heterojunction and mixed-host device architectures. When integrated into a combined HJ+MH structure with DSA-Ph dopant, MADN-based devices achieve a peak power efficiency of 5.0 lm/W, a fivefold improvement over mixed-host-only controls [1]. This scenario is particularly relevant for portable display applications where power consumption directly impacts battery life.

Electron Transport Layer Applications Requiring Rb or Cs Pivalate Injection Layers

When MADN (m-ADN) is employed as an electron transport layer in C-545T doped green OLEDs, high luminous efficiencies of up to 20 cd/A are achieved exclusively with Rb or Cs pivalate electron injection materials [1]. This specific material pairing should guide procurement and device design when MADN is selected over Alq₃ for ETL applications.

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